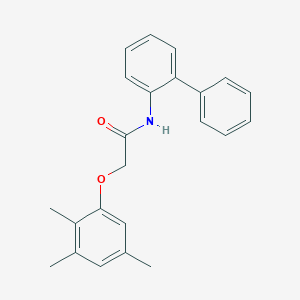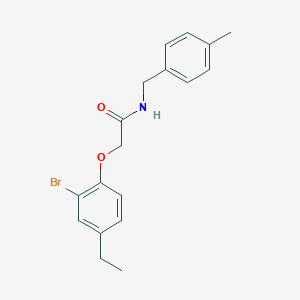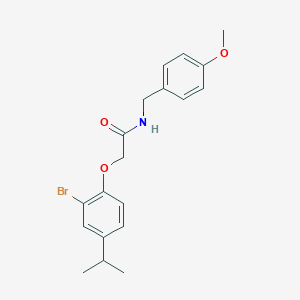![molecular formula C24H18Cl2N4OS2 B296743 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine](/img/structure/B296743.png)
10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine, also known as DTPA-PTZ, is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of phenothiazine derivatives and has been synthesized through various methods.
作用機序
The mechanism of action of 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by inhibiting various enzymes and proteins involved in cellular processes. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to their death. It has also been found to inhibit the growth of various microorganisms such as bacteria and fungi.
実験室実験の利点と制限
10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine has several advantages and limitations for lab experiments. One of the advantages is that this compound exhibits potent antimicrobial and anticancer activities, making it a potential candidate for drug development. However, one of the limitations is that the mechanism of action of this compound is not fully understood, making it difficult to study its effects in detail.
将来の方向性
There are several future directions for research on 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine. One of the directions is to investigate the potential of this compound in the treatment of neurodegenerative diseases. Another direction is to study the mechanism of action of this compound in detail to better understand its therapeutic effects. Additionally, research can be conducted to optimize the synthesis method of 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine to improve its yield and purity.
合成法
The synthesis of 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine has been achieved through several methods. One of the most common methods is the reaction of 2,4-dichlorobenzaldehyde with ethyl cyanoacetate to form 2,4-dichlorophenylacrylic acid ethyl ester. The resulting compound is then reacted with thiosemicarbazide to form 2,4-dichlorophenyl-3-(1H-1,2,4-triazol-3-yl)thiourea. The final step involves the reaction of the previous compound with phenothiazine-10-carboxylic acid to form 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine.
科学的研究の応用
10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine has been extensively researched for its potential therapeutic properties. Studies have shown that this compound exhibits antimicrobial, antifungal, and anticancer activities. It has also been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C24H18Cl2N4OS2 |
|---|---|
分子量 |
513.5 g/mol |
IUPAC名 |
2-[[5-(2,4-dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C24H18Cl2N4OS2/c1-2-29-23(16-12-11-15(25)13-17(16)26)27-28-24(29)32-14-22(31)30-18-7-3-5-9-20(18)33-21-10-6-4-8-19(21)30/h3-13H,2,14H2,1H3 |
InChIキー |
SDVODAGRBCZIKD-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=C(C=C(C=C5)Cl)Cl |
正規SMILES |
CCN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=C(C=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)

![2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B296665.png)

![2-(2-bromo-4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296671.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether](/img/structure/B296673.png)






![1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B296683.png)